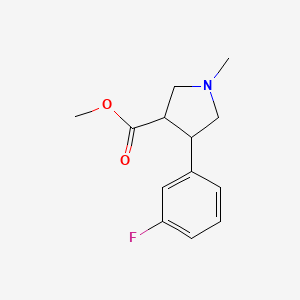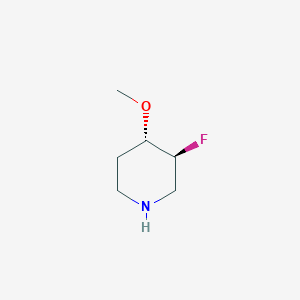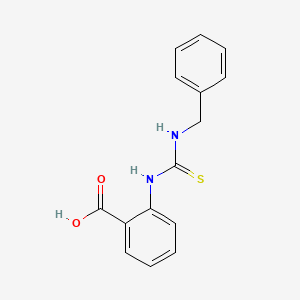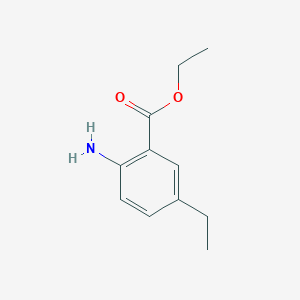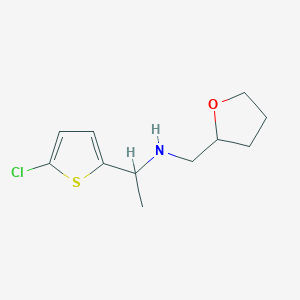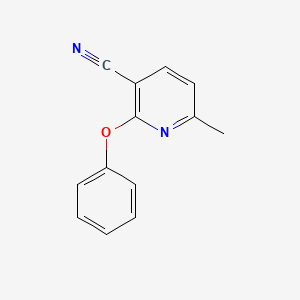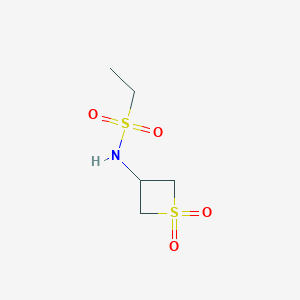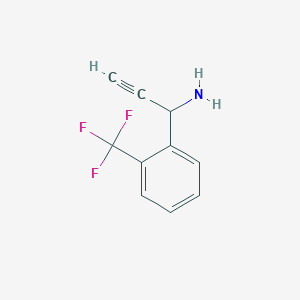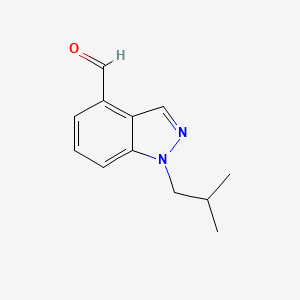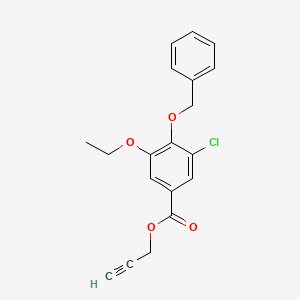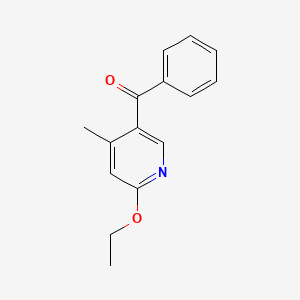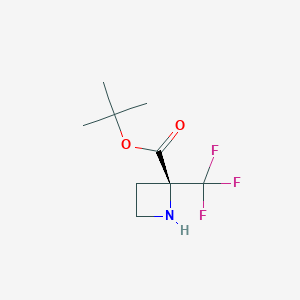![molecular formula C13H14N2O4S B13011070 2-[(Tert-butoxycarbonyl)amino]thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13011070.png)
2-[(Tert-butoxycarbonyl)amino]thieno[3,2-b]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(tert-butoxy)carbonyl]amino}thieno[3,2-b]pyridine-3-carboxylic acid is a complex organic compound featuring a thieno[3,2-b]pyridine core structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions .
Preparation Methods
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}thieno[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of tert-butyl acetate as a solvent for catalytic direct amidation reactions . Industrial production methods often employ advanced catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid.
Common reagents used in these reactions include di-tert-butyl dicarbonate for protection and trifluoroacetic acid for deprotection . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}thieno[3,2-b]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of this compound involves the protection of amine groups through the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include:
- 2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroMethyl)thieno[2,3-b]pyridine-3-carboxylic acid .
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid .
These compounds share the Boc protecting group but differ in their core structures and functional groups, which can influence their reactivity and applications.
Properties
Molecular Formula |
C13H14N2O4S |
|---|---|
Molecular Weight |
294.33 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]thieno[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O4S/c1-13(2,3)19-12(18)15-10-8(11(16)17)9-7(20-10)5-4-6-14-9/h4-6H,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
BKWVMAPLGHZDSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C2=C(S1)C=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


